1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole CAS number search
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole CAS number search
An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, structural characteristics, plausible synthetic routes, and potential applications, drawing upon established principles of organic chemistry and the known utility of the indole scaffold.
Core Compound Identification and Properties
Chemical Identity:
The compound 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole is a substituted indole. The indole core is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals.[1][2] The substituents, a 3,5-dimethylphenyl group at the N1 position and a methoxy group at the C5 position, are expected to significantly influence its physicochemical and biological properties.
| Identifier | Value |
| CAS Number | 360045-08-5[3] |
| Molecular Formula | C₁₇H₁₇NO[3] |
| Molecular Weight | 251.32 g/mol [3] |
| Predicted Boiling Point | 409.1 ± 45.0 °C[3] |
| Predicted Density | 1.06 ± 0.1 g/cm³[3] |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow: Buchwald-Hartwig Amination
This approach is a powerful method for forming carbon-nitrogen bonds, which is precisely what is required for the N-arylation of the indole core.
Caption: Proposed Buchwald-Hartwig synthesis workflow.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-methoxyindole (1.0 eq.), 1-bromo-3,5-dimethylbenzene (1.1 eq.), cesium carbonate (Cs₂CO₃) (2.0 eq.), and the phosphine ligand (e.g., Xantphos, 0.1 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: The palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.05 eq.) and anhydrous solvent (e.g., toluene or dioxane) are added under the inert atmosphere.
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a designated time (typically 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Xantphos is a bulky, electron-rich ligand that is often effective for N-arylation reactions.
-
Base: An appropriate base is required to deprotonate the indole nitrogen, making it nucleophilic. Cesium carbonate is a common choice due to its high solubility in organic solvents and its ability to facilitate the reaction without causing significant side reactions.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.
Potential Applications in Drug Discovery and Materials Science
The indole nucleus is a cornerstone in medicinal chemistry.[4] The specific substitution pattern of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole suggests several potential areas of application.
Potential Therapeutic Areas:
-
Oncology: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways.[2][5] The 5-methoxyindole scaffold, in particular, has been explored for developing antitumor agents.[1]
-
Central Nervous System (CNS) Disorders: The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of numerous indole-based drugs for CNS conditions.[1]
-
Infectious Diseases: Indole derivatives have shown promise as antibacterial and antifungal agents.[1]
The 1-(3,5-dimethylphenyl) substituent may enhance binding to hydrophobic pockets in target proteins, potentially improving potency and selectivity.
Caption: Potential applications of the title compound.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. While the specific spectra for this exact compound are not published, expected characteristic signals can be predicted based on its structure and data from similar compounds.[6][7][8][9]
Expected ¹H NMR Signals:
-
Aromatic Protons: Multiple signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the indole and dimethylphenyl rings.
-
Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.
-
Methyl Protons: A singlet around δ 2.3-2.5 ppm, integrating to six protons.
Expected ¹³C NMR Signals:
-
Aromatic Carbons: A series of signals in the downfield region (δ 100-160 ppm).
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Methyl Carbons: A signal in the upfield region (δ 20-25 ppm).
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₇H₁₇NO) by providing a highly accurate mass measurement of the molecular ion.
Conclusion and Future Directions
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole represents a promising scaffold for the development of novel therapeutic agents and functional materials. The synthetic route outlined provides a reliable method for its preparation, enabling further investigation into its biological activities and physical properties. Future research should focus on the synthesis and in-vitro/in-vivo evaluation of this compound and its analogues to fully elucidate their therapeutic potential.
References
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
5-methoxy-3-phenyl-1H-indole - Chemical Synthesis Database. Available from: [Link]
- Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl) - DergiPark. Available from: https://dergipark.org.tr/en/pub/jfacpharm/issue/59239/850552
-
5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - NIH. Available from: [Link]
-
5-Methoxyindole | C9H9NO | CID 13872 - PubChem - NIH. Available from: [Link]
-
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl- - the NIST WebBook. Available from: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
-
2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole - MDPI. Available from: [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. Available from: [Link]
-
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. Available from: [Link]
-
1H-Indole, 5-methoxy- - the NIST WebBook. Available from: [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - MDPI. Available from: [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. Available from: [Link]
- EP0330625A2 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents.
-
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole - NIH. Available from: [Link]
-
Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. 1H-Indole, 1-(3,5-dimethylphenyl)-5-methoxy- CAS#: 360045-08-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]
